2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an ethoxy group, a methoxy group, and a pyridazine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzene, a nitration reaction can introduce a nitro group, followed by reduction to form the corresponding amine.
Formation of the Methoxypyridazine Intermediate: Starting with a suitable pyridazine derivative, a methoxylation reaction can introduce the methoxy group.
Coupling Reaction: The two intermediates can be coupled using an acylation reaction to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(3-(6-chloropyridazin-3-yl)phenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-18-9-7-15(8-10-18)13-20(25)22-17-6-4-5-16(14-17)19-11-12-21(26-2)24-23-19/h4-12,14H,3,13H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUOHCEMZVZDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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